An In-depth Technical Guide on the Chemical and Biological Profile of Marianine
An In-depth Technical Guide on the Chemical and Biological Profile of Marianine
This technical guide provides a comprehensive overview of the chemical structure, and known biological activities of Marianine, a tetracyclic triterpenoid (B12794562) of interest to researchers in natural product chemistry and drug development. This document details its structural characteristics and outlines relevant experimental methodologies for its study.
Chemical Structure and Properties of Marianine
Marianine is a tetracycloid triterpenoid isolated from the plant Silybum marianum.[1] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C31H50O3 | PubChem[1] |
| Molecular Weight | 470.7 g/mol | PubChem[1] |
| IUPAC Name | (3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methyl-5-methylideneheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | PubChem[1] |
| Synonyms | Marianine, CHEBI:66673, (3beta)-3,25-dihydroxy-24-methylidenelanost-8-en-7-one | PubChem[1] |
| Classification | Tetracyclic Triterpenoid, Cyclic Terpene Ketone, Secondary Alcohol, Tertiary Alcohol | PubChem[1] |
The chemical structure of Marianine is characterized by a lanost-8-ene skeleton with hydroxyl groups at positions 3 and 25, a methylidene group at position 24, and an oxo group at position 7.[1]
Caption: 2D chemical structure of Marianine.
Biological Activity and Potential Signaling Pathways
Marianine has been identified as an inhibitor of chymotrypsin (B1334515), a serine protease.[1][2] The inhibition is concentration-dependent.[2] While specific signaling pathways for Marianine have not been elucidated, studies on other bioactive compounds from Silybum marianum, such as silibinin (B1684548) and silymarin (B1681676), provide insights into potential mechanisms of action for triterpenoids from this plant.
Silibinin has been shown to stimulate leukocyte differentiation in mouse embryonic stem cells through the activation of the PI3K/AKT and STAT3 signaling pathways.[3] Silymarin, a mixture of flavonolignans from the same plant, has demonstrated hepatoprotective effects by modulating the IRS-1/PI3K/Akt pathway and inhibiting the phosphorylation of JNK.[4] Furthermore, silymarin has been observed to decrease the expression of pro-inflammatory and pro-apoptotic proteins such as IL-6, MAPK1, Caspase 3, and p53, while increasing the expression of the survival protein AKT1.[5]
Based on this, a potential signaling pathway for investigation for Marianine could involve the modulation of key cellular signaling cascades related to inflammation and cell survival.
Caption: Postulated signaling pathway for Marianine.
Experimental Protocols
A general procedure for the extraction and isolation of triterpenoids from Silybum marianum can be adapted for Marianine. Pressurized liquid extraction (PLE) has been shown to be an efficient method.[6][7]
Protocol:
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Sample Preparation: Grind the whole plant material of Silybum marianum to a fine powder.
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Extraction:
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Pressurized Liquid Extraction (PLE): A shortened extraction time can be achieved using PLE.[6][7] The powdered plant material is packed into an extraction cell and extracted with a suitable solvent (e.g., methanol (B129727) or acetone) at elevated temperature and pressure.
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Soxhlet Extraction: A traditional method involves defatting the plant material with n-hexane for several hours, followed by extraction with methanol.[6]
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-
Purification: The crude extract can be subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure Marianine.[2]
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2]
Caption: Experimental workflow for Marianine isolation.
The inhibitory activity of Marianine against chymotrypsin can be determined using a spectrophotometric or fluorometric assay.
Spectrophotometric Assay Protocol:
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Principle: This assay measures the increase in absorbance resulting from the hydrolysis of a chromogenic substrate by chymotrypsin.
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Reagents:
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Chymotrypsin solution
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Substrate solution (e.g., N-benzoyl-L-tyrosine ethyl ester - BTEE)
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Buffer (e.g., Tris-HCl, pH 7.8)
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Marianine solution at various concentrations
-
-
Procedure:
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Pre-incubate chymotrypsin with different concentrations of Marianine in the buffer for a specific time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (BTEE).
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Monitor the increase in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time using a spectrophotometer.[8]
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Calculate the rate of reaction and determine the percentage of inhibition by Marianine. The IC50 value can be calculated from the dose-response curve.
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Fluorometric Assay Protocol:
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Principle: This assay utilizes a synthetic fluorogenic substrate that releases a fluorescent product upon cleavage by chymotrypsin.
-
Reagents:
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Chymotrypsin solution
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Fluorogenic substrate
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Assay buffer
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Marianine solution at various concentrations
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A selective chymotrypsin inhibitor (for determining specific activity)
-
-
Procedure:
-
In a 96-well plate, add the sample, assay buffer, and Marianine at various concentrations. Include wells for a positive control (chymotrypsin without inhibitor) and a blank.
-
A chymotrypsin activator can be used to convert chymotrypsinogen to active chymotrypsin.
-
Add the fluorogenic substrate to all wells to start the reaction.
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Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 380 nm / λem = 460 nm) in a kinetic mode.[9]
-
Determine the specific chymotrypsin activity by subtracting the activity in the presence of a selective inhibitor from the total activity.
-
Calculate the percentage of inhibition by Marianine and its IC50 value.
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| Parameter | Spectrophotometric Assay | Fluorometric Assay |
| Substrate | Chromogenic (e.g., BTEE) | Fluorogenic |
| Detection | Absorbance | Fluorescence |
| Sensitivity | Lower | Higher |
| Throughput | Lower | Higher (96-well plate format) |
Conclusion
Marianine is a tetracyclic triterpenoid from Silybum marianum with confirmed chymotrypsin inhibitory activity. While its precise signaling pathways are yet to be fully elucidated, related compounds from the same plant suggest potential involvement in key cellular pathways regulating inflammation and apoptosis. The provided experimental protocols for isolation and bioactivity assessment offer a framework for further investigation of this promising natural product.
References
- 1. Marianine | C31H50O3 | CID 11569021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chymotrypsin inhibitory triterpenoids from Silybum marianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The milk thistle (Silybum marianum) compound Silibinin stimulates leukopoiesis from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the botany, phytochemistry, pharmacology, synthetic biology and comprehensive utilization of Silybum marianum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective mechanism of Silybum marianum on nonalcoholic fatty liver disease based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
